molecular formula C15H14N6O B11459817 2-[5-(Pyridin-2-yl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide CAS No. 1018046-40-6

2-[5-(Pyridin-2-yl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B11459817
CAS No.: 1018046-40-6
M. Wt: 294.31 g/mol
InChI Key: KVJAHBRQTZDMRU-UHFFFAOYSA-N
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Description

2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is a heterocyclic compound that contains both pyridine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Attachment of the Pyridine Rings: The pyridine moieties can be introduced via nucleophilic substitution reactions or through coupling reactions using palladium-catalyzed cross-coupling techniques.

    Final Assembly: The final step involves the condensation of the triazole and pyridine intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated solvents, strong acids or bases

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(PYRIDIN-2-YL)PYRIMIDINE: Another heterocyclic compound with similar structural features.

    3,6-DI(PYRIDIN-2-YL)-1,2,4,5-TETRAZINE: Contains pyridine and tetrazine rings, showing similar reactivity.

    1H-PYRROLO[2,3-B]PYRIDINE: A pyridine derivative with potential biological activity.

Uniqueness

2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is unique due to its specific combination of pyridine and triazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1018046-40-6

Molecular Formula

C15H14N6O

Molecular Weight

294.31 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C15H14N6O/c22-14(18-10-11-4-7-16-8-5-11)9-13-19-15(21-20-13)12-3-1-2-6-17-12/h1-8H,9-10H2,(H,18,22)(H,19,20,21)

InChI Key

KVJAHBRQTZDMRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=N2)CC(=O)NCC3=CC=NC=C3

Origin of Product

United States

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